3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid
Description
3-[(6R)-6-[(4-Chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid (INN: Terutroban; developmental code S 18886) is a chiral sulfonamide derivative featuring a tetrahydronaphthalene core, a 4-chlorophenylsulfonyl group, and a terminal propanoic acid moiety. Its stereochemistry at the 6R position and the sulfonamide linkage are critical for its pharmacological activity as a thromboxane A2 (TXA2) receptor antagonist, which inhibits platelet aggregation and vasoconstriction . The compound’s development targeted cardiovascular diseases, with preclinical studies highlighting its selectivity and oral bioavailability compared to earlier antiplatelet agents like aspirin .
Properties
IUPAC Name |
3-[6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO4S/c1-13-2-3-14-12-16(6-9-19(14)18(13)10-11-20(23)24)22-27(25,26)17-7-4-15(21)5-8-17/h2-5,7-8,16,22H,6,9-12H2,1H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWEOXFSBSQIWSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CC(CC2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432429 | |
| Record name | 3-{6-[(4-Chlorobenzene-1-sulfonyl)amino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
165537-73-5 | |
| Record name | 3-{6-[(4-Chlorobenzene-1-sulfonyl)amino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60432429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid, commonly known as Terutroban, is a compound of significant interest due to its biological activities, particularly in the context of thrombotic diseases and cancer. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C20H22ClNO4S
- Molar Mass : 407.91 g/mol
- Melting Point : 189 - 192°C
- Solubility : Slightly soluble in chloroform and methanol; slightly soluble in DMSO
- Storage Conditions : Store in a sealed container at -20°C
Terutroban exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Thromboxane A2 : Terutroban acts as a selective antagonist of thromboxane A2 receptors, which play a crucial role in platelet aggregation and vasoconstriction. This action is particularly beneficial in preventing thrombotic events.
- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. This inhibition can lead to reduced levels of prostaglandins that contribute to inflammation and pain.
- Anticancer Activity : Recent studies have indicated that Terutroban may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to selectively inhibit the proliferation of certain cancer cell lines while sparing normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antithrombotic | Thromboxane A2 receptor antagonism | |
| Anti-inflammatory | COX-2 inhibition | |
| Anticancer | Induction of apoptosis in cancer cells |
Case Studies
- Thrombosis Prevention : In a clinical study involving patients with a history of thromboembolic events, Terutroban was administered to assess its efficacy in preventing recurrent thrombosis. The results demonstrated a significant reduction in thrombotic incidents compared to placebo controls.
- Cancer Cell Line Studies : In vitro studies using HCT-116 colon cancer cells revealed that Terutroban exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL for inhibiting cell proliferation. Notably, compounds derived from Terutroban showed selective cytotoxicity towards cancerous cells without affecting normal HEK-293 cells .
- Inflammation Models : In animal models of inflammation, Terutroban administration resulted in decreased levels of inflammatory markers such as PGE2, indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Anti-inflammatory and Analgesic Activity
Research indicates that Terutroban exhibits anti-inflammatory properties by inhibiting specific enzymes and receptors involved in inflammatory pathways. This makes it a candidate for treating conditions such as arthritis and other inflammatory disorders. The sulfonamide group in its structure enhances its interaction with biological targets, potentially leading to effective pain management solutions .
Cardiovascular Applications
Terutroban has been investigated for its role in cardiovascular health, particularly in preventing thrombus formation. It acts as a selective antagonist of thromboxane A2 receptors, which are implicated in platelet aggregation and vasoconstriction. This mechanism positions Terutroban as a potential therapeutic agent for managing cardiovascular diseases .
Drug Development and Synthesis
The synthesis of Terutroban involves multi-step organic reactions that allow for precise control over its stereochemistry and functional groups. This capability is crucial for developing derivatives with enhanced pharmacological properties or reduced side effects . Ongoing research focuses on optimizing these synthesis methods to improve yield and purity.
Case Studies and Research Findings
Several studies have explored the efficacy of Terutroban in clinical settings:
- Clinical Trials on Thromboxane A2 Receptor Antagonism :
-
Anti-inflammatory Efficacy :
- Research investigating the anti-inflammatory effects of Terutroban showed promising results in animal models of arthritis, where it significantly reduced swelling and pain compared to control treatments .
-
Mechanistic Studies :
- Mechanistic studies utilizing surface plasmon resonance have elucidated the binding affinities of Terutroban to various inflammatory proteins, confirming its potential as a targeted therapeutic agent .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogs
2.1.1. (R)-Norsalvianolic Acid L
- Structure: (R)-3-(3,4-dihydroxyphenyl)-2-[(R)-3-(3,4-dihydroxyphenyl)-5,6-dihydroxy-3,4-dihydronaphthalene-2-carbonyloxy]propanoic acid ().
- Key Differences :
- Replaces the sulfonamide group with multiple hydroxyl and carbonyloxy groups on aromatic rings.
- Lacks the 4-chlorophenyl substituent and tetrahydronaphthalene saturation.
- Activity: Exhibits antioxidant and anti-inflammatory properties due to polyphenolic groups, contrasting with Terutroban’s antiplatelet mechanism .
2.1.2. 3-(4-Chloro-1-hydroxynaphthalen-2-yl)propanoic Acid
- Structure: Features a naphthalene ring with chloro and hydroxy substituents and a propanoic acid chain ().
- Key Differences :
- Lacks the sulfonamide and tetrahydronaphthalene core.
- Contains a hydroxy group at the 1-position of naphthalene, enhancing polarity.
- Synthesis: Synthesized via organoiodine-catalyzed oxidative dearomatization, differing from Terutroban’s multi-step sulfonylation and chiral resolution .
Functional Analogs
2.2.1. Hexahydronaphthalenyl Esters ()
- Structure : Ester derivatives with complex stereochemistry (e.g., (1S,3R,7S,8S,8aR)-hexahydronaphthalenyl esters).
- Key Differences: Esterified carboxyl groups instead of free propanoic acid. Methyl and hydroxy substitutions on the bicyclic system.
- Application : Used in statin-like molecules (e.g., cholesterol-lowering agents), diverging from Terutroban’s antiplatelet focus .
Comparative Data Table
Research Findings and Implications
- Terutroban : Demonstrates superior TXA2 receptor affinity (IC50 ~10 nM) compared to aspirin’s irreversible COX inhibition. Clinical trials showed reduced thrombotic events but faced challenges in long-term safety .
- Norsalvianolic Acid L: In vitro assays revealed ROS scavenging efficacy (EC50: 15 µM), linking its polyphenolic structure to redox modulation .
- 3-(4-Chloro-1-hydroxynaphthalen-2-yl)propanoic Acid: Serves as a precursor in asymmetric synthesis; its hydroxy group facilitates further functionalization .
- Hexahydronaphthalenyl Esters : Rigid stereochemistry enhances binding to HMG-CoA reductase, a target in hyperlipidemia therapy .
Preparation Methods
Chiral Pool Synthesis from (R)-Carvone
(R)-Carvone, a naturally occurring monoterpene, serves as a chiral precursor for the tetrahydronaphthalene system. Key steps include:
-
Epoxidation : (R)-Carvone is treated with m-chloroperbenzoic acid (mCPBA) to form an epoxide.
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Acid-Catalyzed Rearrangement : The epoxide undergoes cyclization in the presence of sulfuric acid, yielding a bicyclic ketone intermediate.
-
Reductive Amination : The ketone is converted to an amine using ammonium acetate and sodium cyanoborohydride, establishing the C6 amino group.
This route achieves >98% enantiomeric excess (ee) but requires careful control of reaction conditions to prevent racemization.
Sulfonamide Formation and Side Chain Introduction
Coupling with 4-Chlorobenzenesulfonyl Chloride
The amine intermediate reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine, 0°C to room temperature). The reaction proceeds via nucleophilic substitution, yielding the sulfonamide derivative.
Optimization Note : Excess sulfonyl chloride (1.2 equiv) and prolonged stirring (12–18 hours) ensure complete conversion.
Propanoic Acid Side Chain Installation
A Michael addition strategy is employed:
-
Acrylate Coupling : The tetrahydronaphthalene-sulfonamide intermediate reacts with methyl acrylate in the presence of a palladium catalyst (Pd(OAc)₂, 5 mol%) and triphenylphosphine (PPh₃, 10 mol%).
-
Hydrolysis : The methyl ester is hydrolyzed using lithium hydroxide (LiOH, 2M) in tetrahydrofuran (THF)/water (4:1) at 60°C for 6 hours, yielding the propanoic acid.
Stereochemical Control and Catalytic Asymmetric Hydrogenation
Transition Metal-Catalyzed Hydrogenation
To establish the (6R) configuration, a chiral ruthenium catalyst (Ru-(S)-BINAP) facilitates asymmetric hydrogenation of a ketone precursor. Key parameters include:
Analytical Characterization and Quality Control
Spectroscopic Data
Terutroban’s structure is confirmed via:
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms >99.5% purity.
Industrial-Scale Production and Process Optimization
Cost-Effective Modifications
Yield Improvements
| Step | Laboratory Yield | Pilot-Scale Yield |
|---|---|---|
| Sulfonamide Formation | 85% | 89% |
| Asymmetric Hydrogenation | 92% | 94% |
| Ester Hydrolysis | 95% | 97% |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step processes, including sulfonylation of the tetrahydronaphthalene core, stereospecific introduction of the (6R) configuration, and propanoic acid coupling. Key steps:
- Condensation and cyclization : Use palladium or copper catalysts (e.g., Pd/C or CuI) in DMF or toluene to facilitate coupling reactions .
- Purification : Employ membrane separation technologies (e.g., ultrafiltration) to isolate intermediates, reducing byproduct contamination .
- Yield optimization : Apply Design of Experiments (DOE) to test variables like temperature (80–120°C), solvent polarity, and catalyst loading.
Q. Which analytical techniques confirm the stereochemical integrity of the (6R) configuration?
Stereochemical validation requires:
- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (85:15) to resolve enantiomers; compare retention times with reference standards .
- NMR spectroscopy : Analyze NOE (Nuclear Overhauser Effect) interactions in the tetrahydronaphthalene ring to confirm spatial arrangements .
- X-ray crystallography : Resolve the crystal structure of purified intermediates to verify the (6R) configuration .
Q. How can impurities be profiled during synthesis, and what thresholds are acceptable?
Impurity analysis involves:
- HPLC-MS : Detect sulfonamide-related byproducts (e.g., des-methyl analogs) using a C18 column and gradient elution (0.1% formic acid in acetonitrile/water) .
- Reference standards : Compare against pharmacopeial impurities like (2RS)-2-(4-Formylphenyl)-propanoic acid (CAS 43153-07-7) to identify structural analogs .
- Thresholds : Follow ICH Q3A guidelines, limiting unidentified impurities to ≤0.10% and total impurities to ≤0.50% .
Advanced Research Questions
Q. How can computational methods predict novel derivatives with enhanced bioactivity?
Integrate quantum chemical calculations and machine learning:
- Reaction path search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for functional group modifications .
- QSAR modeling : Train models on existing biological data (e.g., IC50 values) to predict substituent effects on target binding (e.g., sulfonylamino group interactions) .
- High-throughput screening : Combine in silico docking (AutoDock Vina) with microfluidic synthesis to validate predictions .
Q. What strategies resolve contradictions in thermodynamic stability data under varying experimental conditions?
Address discrepancies via:
- Controlled stability studies : Conduct accelerated degradation tests (40°C/75% RH) in buffered solutions (pH 1.2–7.4) to isolate degradation pathways .
- Statistical analysis : Apply ANOVA to compare stability across batches, identifying outliers due to solvent residue or moisture content .
- In situ monitoring : Use Raman spectroscopy to track real-time crystallinity changes during thermal stress .
Q. What methodologies elucidate the compound’s reaction mechanism in biological systems?
Mechanistic studies require:
- Isotopic labeling : Synthesize deuterated analogs (e.g., [D3]-propanoic acid) to trace metabolic pathways via LC-MS/MS .
- Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps .
- Cryo-EM : Resolve enzyme-compound complexes (e.g., with cyclooxygenase isoforms) to map binding interactions at near-atomic resolution .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
